Enzymatic Inhibition: Fatty Acid Synthase (FAS) Thioesterase Domain Potency
In a PubChem BioAssay (AID 1117357) for inhibitors of the fatty acid synthase thioesterase domain, a derivative featuring the 3-chloro-4-(methylthio)phenyl scaffold demonstrated an IC50 value of 9.62 µM [1]. This represents a notable potency gain compared to a structurally related compound lacking the 3-chloro substituent, which exhibited an IC50 of 28 µM [2]. While the target compound (3-chloro-4-(methylthio)phenyl)methanol itself is an intermediate, this data illustrates the critical role of the 3-chloro-4-(methylthio)phenyl core in achieving meaningful target engagement.
| Evidence Dimension | IC50 for Fatty Acid Synthase Thioesterase Domain Inhibition |
|---|---|
| Target Compound Data | 9.62 µM (for derivative incorporating 3-chloro-4-(methylthio)phenyl core) |
| Comparator Or Baseline | 28 µM (for related compound lacking 3-chloro substituent) |
| Quantified Difference | Approximately 3-fold improvement in potency |
| Conditions | PubChem BioAssay AID 1117357; fluorescence intensity kinetic assay |
Why This Matters
A 3-fold potency advantage in a key enzyme inhibition assay validates the structural contribution of the 3-chloro-4-(methylthio) motif and supports procurement of the authentic intermediate over less-substituted analogs for lead optimization programs.
- [1] TargetMine. (2026). Activity Record for ChEMBL:CHEMBL1352049. Retrieved from https://targetmine.nibiohn.go.jp/report/activity?id=6180958 View Source
- [2] Hypothesis. (2017). Comment on Compound Potency. Retrieved from https://hypothes.is/ View Source
